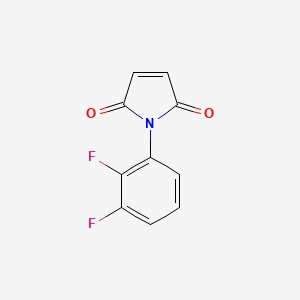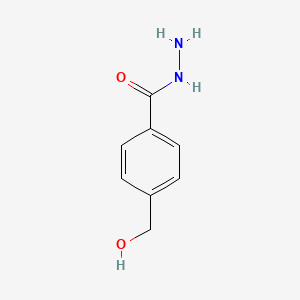
4-(Hydroxymethyl)benzohydrazide
Overview
Description
4-(Hydroxymethyl)benzohydrazide is an organic compound with the molecular formula C8H10N2O2 It contains a benzene ring substituted with a hydroxymethyl group and a hydrazide group
Preparation Methods
Synthetic Routes and Reaction Conditions
One efficient method for synthesizing 4-(Hydroxymethyl)benzohydrazide involves the one-pot reaction of phthalide, hydrazine hydrate, and aldehyde. This reaction is catalyst-free and can be carried out in ethanol under mild conditions, making it environmentally friendly . The reaction typically proceeds with moderate to excellent yields, providing a wide range of desired compounds.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves the condensation of appropriate hydrazides with aldehydes or ketones in various organic solvents . This method is scalable and can be adapted for large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-(Hydroxymethyl)benzohydrazide undergoes several types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding carboxylic acids.
Reduction: The hydrazide group can be reduced to form amines.
Substitution: The benzene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: 4-(Carboxymethyl)benzohydrazide
Reduction: 4-(Aminomethyl)benzohydrazide
Substitution: Various substituted benzohydrazides depending on the electrophile used.
Scientific Research Applications
4-(Hydroxymethyl)benzohydrazide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and hydrazones.
Medicine: The compound is being explored for its anticancer and anti-inflammatory properties.
Industry: It is used in the production of pharmaceuticals and agrochemicals due to its versatile reactivity.
Mechanism of Action
The mechanism of action of 4-(Hydroxymethyl)benzohydrazide involves its interaction with various molecular targets. For instance, it can inhibit the activity of certain enzymes by forming stable complexes with them. The compound’s hydrazide group can form hydrazones with aldehydes and ketones, which may interfere with the normal function of biological molecules .
Comparison with Similar Compounds
Similar Compounds
4-(Hydroxymethyl)benzamidine: Similar in structure but contains an amidine group instead of a hydrazide group.
4-(Hydroxymethyl)benzoic acid: Contains a carboxylic acid group instead of a hydrazide group.
4-(Hydroxymethyl)benzaldehyde: Contains an aldehyde group instead of a hydrazide group.
Uniqueness
Its ability to form hydrazones makes it particularly valuable in medicinal chemistry and drug development .
Properties
IUPAC Name |
4-(hydroxymethyl)benzohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c9-10-8(12)7-3-1-6(5-11)2-4-7/h1-4,11H,5,9H2,(H,10,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVFJZXMIQREUAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CO)C(=O)NN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

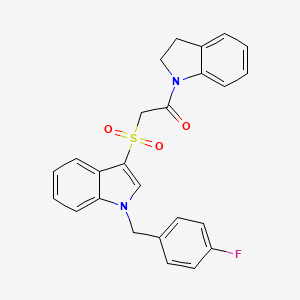
![2-[(3-Chlorophenyl)methyl]-6-(2-methoxyethyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2572360.png)
![N-[(2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl]-N'-(pyridin-3-yl)ethanediamide](/img/structure/B2572362.png)
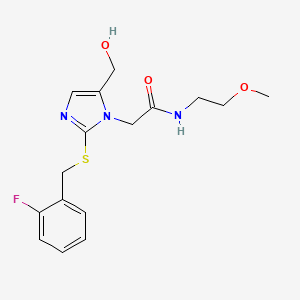
![3-(3-Chloro-4-fluorophenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2572364.png)
![N-(4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)-4-(trifluoromethyl)benzene-1-sulfonamide](/img/structure/B2572365.png)
![1-[1-(1H-indole-2-carbonyl)azetidin-3-yl]-2-methyl-1H-1,3-benzodiazole](/img/structure/B2572371.png)

![N-(3,5-dimethylphenyl)-N-[(4-fluorophenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2572374.png)
![5-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2572378.png)
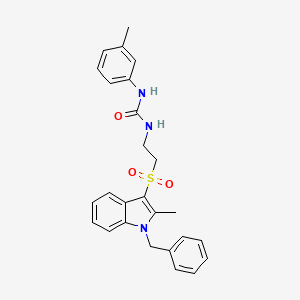
![ethyl 1-[1-(1H-indole-3-carbonyl)azetidine-3-carbonyl]piperidine-3-carboxylate](/img/structure/B2572380.png)
![ETHYL 4-{4-[(2,5-DIMETHYLPHENYL)AMINO]PTERIDIN-2-YL}PIPERAZINE-1-CARBOXYLATE](/img/structure/B2572381.png)
